

A Technical Guide to the Spectroscopic Identification of Carbonochloridates (Chloroformates)

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Compound of Interest		
Compound Name:	Carbonochloridate	
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This guide provides an in-depth analysis of the spectroscopic techniques used for the structural elucidation of **carbonochloridate** compounds, commonly known as chloroformates. Tailored for researchers, scientists, and professionals in drug development, this document details the characteristic signals in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy and outlines standard experimental protocols.

Introduction to Carbonochloridates

Carbonochloridates are a class of organic compounds featuring the functional group -O-C(=O)Cl. They are esters of chloroformic acid. These compounds are highly reactive and serve as crucial reagents in organic synthesis, most notably for the introduction of protecting groups for amines (forming carbamates) and alcohols (forming carbonates). Their reactivity necessitates precise and reliable methods for their characterization to ensure purity and confirm identity. Spectroscopic methods, particularly NMR and IR, are indispensable tools for this purpose.[1][2]

Core Principles of Spectroscopic Identification

Molecular spectroscopy is the study of the interaction between electromagnetic radiation and matter to gain information about the structure of molecules.[3][4]



- Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a
 molecule, which causes vibrations of the chemical bonds (stretching, bending). The
 frequency of the absorbed radiation is specific to the type of bond and its molecular
 environment, making IR spectroscopy an excellent tool for identifying functional groups.[3][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the
 magnetic properties of certain atomic nuclei, such as ¹H and ¹³C. When placed in a strong
 magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies. The
 exact frequency, or "chemical shift," is highly sensitive to the local electronic environment,
 providing detailed information about the connectivity and structure of the molecule.[3][5]

Infrared (IR) Spectroscopic Analysis

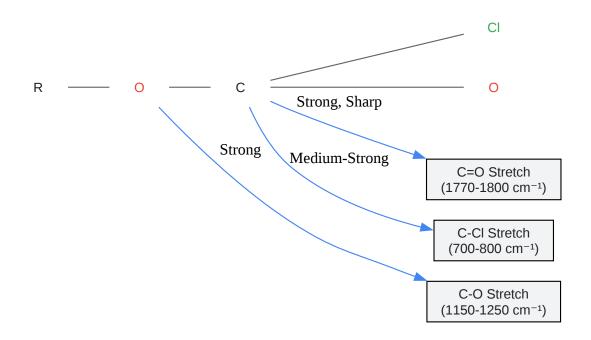
The most prominent and diagnostic feature in the IR spectrum of a **carbonochloridate** is the carbonyl (C=O) stretching vibration.

- C=O Stretch: Due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, the C=O bond in a chloroformate is strengthened and shortened. This results in a characteristic, strong absorption band at a significantly higher frequency compared to other carbonyl compounds like ketones, esters, or amides. This peak typically appears in the range of 1770-1800 cm⁻¹.
- C-O Stretch: A strong C-O stretching band is also observable, typically in the region of 1150-1250 cm⁻¹.
- C-Cl Stretch: The C-Cl stretch appears in the fingerprint region, usually between 700-800 cm⁻¹.

The following diagram illustrates the key vibrational modes in a **carbonochloridate**.



Vibrational Modes of a Carbonochloridate



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Key IR vibrational modes for **carbonochloridates**.

Table 1: Characteristic IR Frequencies for Selected Carbonochloridates

Compound	C=O Stretch (cm ⁻¹)	Source
Ethyl Chloroformate	~1775	[6][7]
Benzyl Chloroformate	~1776	[8]
Trichloromethyl Chloroformate	~1808	[9]

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis



NMR provides the most detailed structural information. The electronegative nature of the **carbonochloridate** group significantly influences the chemical shifts of nearby nuclei.

¹H NMR Spectroscopy

Protons on the carbon atom directly attached to the ester oxygen (-O-C(H)-) are highly deshielded. This means they appear at a higher chemical shift (further downfield) compared to typical alkyl esters.

 α-Protons: Protons on the carbon alpha to the oxygen (R-CH₂-O-) will typically resonate in the range of δ 4.0 - 5.5 ppm. The exact position depends on the nature of the 'R' group. For example, the methylene protons of benzyl chloroformate are found at approximately δ 5.2 ppm, deshielded by both the chloroformate group and the aromatic ring.[10]

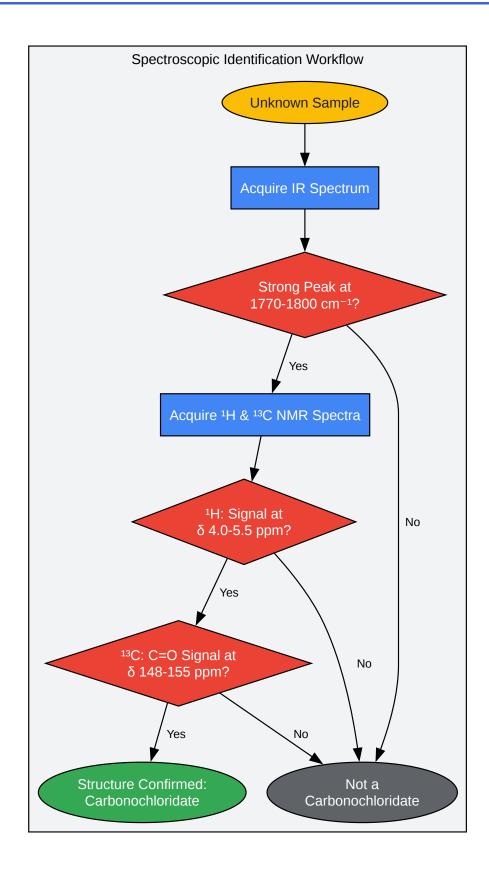
¹³C NMR Spectroscopy

The carbon atoms within and adjacent to the **carbonochloridate** functional group have distinct chemical shifts.

- Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and typically appears in the range of δ 148 155 ppm.
- α -Carbon: The carbon atom bonded to the ester oxygen (R-C-O-) is also deshielded, usually resonating between δ 65 80 ppm.

The logical workflow for identifying a **carbonochloridate** using spectroscopy is outlined below.





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Workflow for spectroscopic identification.



Table 2: ¹H and ¹³C NMR Data for Selected **Carbonochloridates** (Solvent: CDCl₃)

Compound	¹H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)	Source(s)
Methyl Chloroformate	3.9 (s, 3H, -OCH₃)	151.1 (C=O), 57.0 (- OCH ₃)	[11][12]
Ethyl Chloroformate	4.4 (q, 2H, - OCH ₂ CH ₃)1.4 (t, 3H, - OCH ₂ CH ₃)	150.5 (C=O), 67.0 (- OCH ₂ CH ₃), 14.0 (- OCH ₂ CH ₃)	[13][14][15]
Benzyl Chloroformate	7.4 (m, 5H, Ar-H)5.2 (s, 2H, -OCH ₂ Ar)	150.0 (C=O), 134.0 (Ar-C), 129.0 (Ar-CH), 72.0 (-OCH ₂ Ar)	[8][10][16]
Allyl Chloroformate	6.0 (m, 1H, - CH=CH ₂)5.4 (m, 2H, - CH=CH ₂)4.8 (d, 2H, - OCH ₂ -)	150.0 (C=O), 130.0 (- CH=CH ₂), 120.0 (- CH=CH ₂), 71.0 (- OCH ₂ -)	[17][18]

Experimental Protocols

Adherence to standardized experimental procedures is critical for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent for carbonochloridates due to its excellent dissolving power and relative inertness.
- Procedure: a. Weigh approximately 5-10 mg of the carbonochloridate sample directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃). c. If a quantitative internal standard is not being used, a small amount of tetramethylsilane (TMS) can be added as a reference (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal. d. Cap the NMR tube and gently agitate until the sample is fully dissolved. e. Place the tube in the NMR spectrometer and proceed with data acquisition.



IR Sample Preparation (for Liquids)

- Method: For liquid carbonochloridates, the "neat" or "thin film" method is most common.
- Procedure: a. Place one clean, dry salt plate (e.g., NaCl or KBr) on a flat surface. b. Using a pipette, place one small drop of the liquid carbonochloridate sample onto the center of the plate. c. Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. d. Mount the plates in the spectrometer's sample holder and acquire the spectrum. e. For instruments equipped with an Attenuated Total Reflectance (ATR) accessory, simply place a drop of the liquid directly onto the ATR crystal and acquire the spectrum. This method is often faster and requires less sample preparation.

This guide summarizes the key spectroscopic features for the identification of **carbonochloridates**. By combining the distinct, high-frequency C=O stretch in the IR spectrum with the characteristic downfield shifts in both ¹H and ¹³C NMR spectra, researchers can confidently determine the structure and purity of these important synthetic reagents.

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